1-(9H-fluoren-2-yl)-1H-pyrrole

Electrochromic Devices Conducting Polymers Redox Stability

1-(9H-Fluoren-2-yl)-1H-pyrrole (C₁₇H₁₃N, MW 231.29) is an N-aryl pyrrole in which the pyrrole nitrogen is directly attached to the 2-position of the fluorene ring system. This compound serves as the core structural motif for a family of advanced functional materials, most notably the electropolymerizable monomer 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole (SNSF) and the synthetic intermediate N-(2-fluorenyl)maleimide (1-(9H-fluoren-2-yl)-1H-pyrrole-2,5-dione, CAS 59634-77-4).

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
Cat. No. B11069332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-fluoren-2-yl)-1H-pyrrole
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)N4C=CC=C4
InChIInChI=1S/C17H13N/c1-2-6-16-13(5-1)11-14-12-15(7-8-17(14)16)18-9-3-4-10-18/h1-10,12H,11H2
InChIKeyWKZRXZHPAFCKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(9H-Fluoren-2-yl)-1H-pyrrole: Core Scaffold Assessment for Electrochromic, Fluorophore, and Synthetic Building-Block Procurement


1-(9H-Fluoren-2-yl)-1H-pyrrole (C₁₇H₁₃N, MW 231.29) is an N-aryl pyrrole in which the pyrrole nitrogen is directly attached to the 2-position of the fluorene ring system [1]. This compound serves as the core structural motif for a family of advanced functional materials, most notably the electropolymerizable monomer 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole (SNSF) and the synthetic intermediate N-(2-fluorenyl)maleimide (1-(9H-fluoren-2-yl)-1H-pyrrole-2,5-dione, CAS 59634-77-4) . The 2-fluorenyl substitution topology differentiates this scaffold from 9-fluorenyl or simpler aryl-pyrrole congeners by enabling extended π-conjugation through the biphenyl-like fluorene backbone while preserving the 9-position for further functionalisation, a feature exploited in the design of glassy blue-light-emitting fluorophores (φf > 0.99) and high-stability electrochromic polymers [2].

Electrochromic monomer precursor Core scaffold for SNSF electropolymerizable monomer enabling processable fluorescent polymer films
High-efficiency fluorophore building block 2-fluorenyl topology permits near-unity quantum yield in blue-light-emitting hybrid fluorophores
Synthetic intermediate hub Readily converted to N-(2-fluorenyl)maleimide and succinimide derivatives for further elaboration
Post-functionalisation flexibility Free 9-position on fluorene ring supports downstream alkylation, oxidation or cross-linking chemistry

Why 1-(9H-Fluoren-2-yl)-1H-pyrrole Cannot Be Substituted by Simpler N-Aryl Pyrroles in Functional Material Workflows


The 2-fluorenyl substitution pattern imparts a unique combination of extended π-conjugation, steric crowding, and thermal stability that simpler N-phenyl or N-naphthyl pyrrole analogs do not replicate. When the pyrrole core is N-substituted with a rigid, fluorescent polycyclic aromatic unit such as 9,9-dimethylfluorenyl or 9,9-diphenylfluorenyl, the resulting fluorophores achieve near-unity fluorescence quantum yields (φf > 0.99) and stable glassy morphology with glass-transition temperatures (Tg) exceeding 220 °C — properties absent in amino- or naphthalene-substituted analogs, which exhibit φf < 0.35 and Tg < 140 °C [1]. Similarly, the 2,5-dithienyl derivative of this scaffold electropolymerises to yield a processable rainbow-mimic fluorescent polymer (PSNSF) exhibiting 98.6% optical activity retention after 4000 switching cycles and sub-0.5 s response times — performance metrics that critically depend on the fluoren-2-yl-pyrrole core topology and cannot be assumed for other N-aryl pyrrole monomers [2].

1-(9H-Fluoren-2-yl)-1H-pyrrole scaffold
Simpler N-aryl pyrrole analogs
Fluorescence & thermal performance
φf > 0.99, Tg up to 220 °C with rigid fluorenyl elaboration
φf g
Electrochromic device metrics
98.6% optical retention after 4000 cycles, sub-0.5 s switching in PSNSF polymer
Non-fluorenyl N-aryl pyrrole monomers may not reproduce these redox stability or response speed levels

Quantitative Differentiation Evidence for 1-(9H-Fluoren-2-yl)-1H-pyrrole and Its Direct Derivatives Versus In-Class Alternatives


Electrochromic Redox Stability: PSNSF Polymer Retains 98.6% Optical Activity After 4000 Cycles vs. Typical Conducting Polymers

The polymer PSNSF, derived from the SNSF monomer containing the 1-(9H-fluoren-2-yl)-1H-pyrrole core, exhibits 98.6% retention of optical activity after 4000 switching cycles in an electrochromic device [1]. While direct head-to-head data against other N-substituted thienylpyrrole polymers were not reported in the same study, this stability metric substantially exceeds the typical 80–90% retention range reported for first-generation poly(3,4-ethylenedioxythiophene) (PEDOT)-based electrochromic devices over comparable cycle numbers [2].

Redox stability retention
Class-level
98.6% retention after 4000 cycles
Supports long-lifetime device research; metric substantially above typical PEDOT baseline (80-90%)
Direct head-to-head comparator data not reported; single-polymer system context
Electrochromic Devices Conducting Polymers Redox Stability

Electrochromic Response Time: PSNSF Achieves Sub-0.5 s Switching vs. Industry Benchmark of 1–5 s for Organic Electrochromics

The PSNSF-based electrochromic device demonstrates a switching response time of less than 0.5 seconds [1]. This is markedly faster than the typical 1–5 second response range reported for viologen-based and many conducting-polymer-based electrochromic systems [2]. No direct head-to-head measurement against a specific named comparator was performed in the source study.

Switching response time
Class-level
<0.5 s
Sub-second switching aligns with real-time display research; 2× to >10× faster than common organic electrochromics
Class-level baseline (1-5 s); no named comparator measured in source study
Electrochromic Switching Speed Response Time Optical Displays

Fluorescence Quantum Yield: Fluorenyl-Grafted Pyrrole Fluorophores Achieve φf > 0.99 vs. φf < 0.35 for Naphthalene/Amino-Substituted Analogs

In a systematic study of pyrrole/polycyclic aromatic unit hybrid fluorophores, compounds bearing rigid fluorenyl substituents (9,9-dimethylfluorenyl, 9,9-diphenylfluorenyl, spirofluorenyl) on the central pyrrole core achieved fluorescence quantum yields exceeding 0.99. In direct contrast, fluorophores 1 and 2, which incorporated amino or naphthalene moieties on the same pyrrole core platform, exhibited φf < 0.35 [1]. This represents a near-3-fold improvement in emission efficiency attributable specifically to the fluorenyl substitution pattern.

Fluorescence quantum yield
Head-to-head
Fluorenyl-pyrrole φf > 0.99
vs. amino/naphthyl φf < 0.35
Near-unity emission supports OLED building-block selection; >2.8× improvement reported
Solution-state photoluminescence; systematic structural comparison
Fluorescence Quantum Yield Blue Emitters OLED Materials

Thermal Morphological Stability: Fluorenyl-Pyrrole Fluorophore Tg Reaches 220 °C vs. <140 °C for Non-Fluorenyl Analogs

Fluorophore 6, incorporating a spirofluorenyl group on the pyrrole core, exhibits a glass transition temperature (Tg) of 220 °C. In contrast, fluorophores 1 and 2 with amino or naphthalene substituents have Tg values below 140 °C [1]. This 80+ °C enhancement in Tg is directly attributable to the rigid, sterically crowded fluorenyl architecture, which suppresses crystallisation and promotes stable glassy morphology essential for long-lifetime OLED devices.

Glass transition temp.
Head-to-head
Spirofluorenyl-pyrrole Tg 220°C
vs. amino/naphthyl Tg < 140°C
High Tg supports stable amorphous film morphology for OLED and organic electronic research
ΔTg > +80°C attributed to rigid fluorenyl architecture
Glass Transition Temperature Amorphous Morphology OLED Host Materials

Synthetic Versatility: 2-Fluorenyl Attachment Enables Selective Derivatisation Unavailable from 9-Fluorenyl Pyrrole Isomers

The 2-fluorenyl attachment topology preserves the reactive 9-position methylene group of the fluorene, enabling subsequent alkylation or oxidation chemistry that is precluded in the 9-fluorenyl pyrrole isomer. This is demonstrated by the ready conversion of N-(2-fluorenyl)maleimide (CAS 59634-77-4, the 2,5-dione derivative of the target scaffold) to 1-(9H-fluoren-2-yl)pyrrolidine-2,5-dione in 79% yield using phenylsilane with a reusable copper-based carbon aerogel catalyst . The 9-fluorenyl isomer (CAS registry distinct) cannot undergo analogous 9-position chemistry, making the 2-fluorenyl scaffold the preferred choice when downstream fluorene functionalisation is required. Direct comparative yield data for other N-aryl maleimide reductions under identical conditions are not available, and this evidence reflects the scaffold's demonstrated synthetic utility rather than a ranked superiority claim.

Synthetic versatility
Context-dependent
79% yield maleimide to succinimide
2-fluorenyl topology enables downstream 9-position chemistry unavailable with 9-fluorenyl isomer
Single example; comparative yields across N-aryl analogs not available
Synthetic Building Block N-Aryl Pyrrole Regioselective Functionalisation

Commercial Availability and Batch QC: 1-(9H-Fluoren-2-yl)-1H-pyrrole-2,5-dione at ≥95% Purity with Full Analytical Documentation

The 2,5-dione derivative of the target scaffold (CAS 59634-77-4) is commercially available from Bidepharm at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . For procurement purposes, this level of analytical characterisation may exceed what is routinely provided for less common N-aryl pyrrole building blocks from other suppliers, reducing the need for in-house re-characterisation. Direct comparative purity and documentation data from other vendors for this specific compound class are not systematically available, and this evidence reflects a supplier-specific quality assurance practice rather than a molecule-intrinsic property.

Commercial QC profile
Context-dependent
≥95% purity, NMR+HPLC+GC batch QC
Supplier-provided multi-technique QC may reduce in-house re-characterisation effort
Supplier-specific practice; systematic cross-vendor comparison not available
Chemical Procurement Quality Control Building Block Sourcing

Procurement-Relevant Application Scenarios for 1-(9H-Fluoren-2-yl)-1H-pyrrole and Its Derivatives


Electrochromic Polymer Synthesis: SNSF Monomer for High-Stability Smart Windows and Displays

1-(9H-Fluoren-2-yl)-1H-pyrrole serves as the core for synthesising SNSF (1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole), which upon electropolymerisation yields PSNSF — a processable fluorescent polymer with 98.6% optical retention after 4000 cycles and <0.5 s switching time [1]. These metrics support its selection over less stable conducting polymer monomers for electrochromic devices requiring long cycle life and fast response, such as automotive dimming mirrors, architectural smart glass, and low-power information displays.

Blue-Emitting Fluorophore Development: High-Quantum-Yield Glassy Materials for OLEDs

When the 1-(9H-fluoren-2-yl)-1H-pyrrole scaffold is elaborated with rigid fluorenyl substituents at the pyrrole periphery, the resulting hybrid fluorophores achieve φf > 0.99 and Tg up to 220 °C [1]. This combination of near-unity emission efficiency and stable amorphous morphology makes the scaffold a validated starting point for designing blue-emitting host or guest materials in OLED stacks, where both photoluminescence quantum yield and thermal morphological stability are critical performance parameters.

Synthetic Intermediate for Maleimide-Succinimide Transformations

The 2,5-dione derivative (N-fluoren-2-yl-maleimide, CAS 59634-77-4) is a tractable intermediate for chemoselective reduction to the corresponding succinimide, demonstrated at 79% yield using phenylsilane and a reusable copper-based catalyst [1]. This reactivity, combined with the commercial availability of the maleimide at ≥95% purity with full QC documentation [2], supports its use in multi-step medicinal chemistry and agrochemical synthesis programmes where the fluorenyl group imparts desirable lipophilicity or π-stacking properties.

Functional Polymer Building Block Requiring Post-Polymerisation Fluorene 9-Position Modification

Unlike the 9-fluorenyl pyrrole isomer, the 2-fluorenyl attachment leaves the fluorene 9-position (methylene group) free for subsequent alkylation, oxidation, or cross-linking chemistry. This topological feature is essential for research programmes that require post-synthetic modification of fluorene-containing polymers or small molecules, such as introducing solubilising alkyl chains, attaching biological targeting moieties, or tuning electronic properties via spiro-functionalisation [1]. Selection of the 2-fluorenyl over the 9-fluorenyl regioisomer is thus mandated whenever downstream 9-position chemistry is planned.

Application
Selection Property
Validation Focus
Electrochromic polymer synthesis
Electropolymerizable SNSF monomer scaffold
Redox cycling stability and sub-second switching kinetics
Blue-emitting fluorophore development
High-quantum-yield glassy morphology via fluorenyl elaboration
Solution φf and thermal (Tg) stability in thin films
Maleimide-succinimide synthetic intermediate
Chemoselective reduction of N-fluoren-2-yl-maleimide
Yield and purity under intended catalytic conditions
Post-polymerisation fluorene 9-position modification
Free 9-methylene group in 2-fluorenyl isomer
Alkylation, oxidation or spiro-functionalisation feasibility
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